4-Fluorobutanal

Distillation Volatility Process Chemistry

4-Fluorobutanal (CAS 462-74-8), a terminal aldehyde with a fluoroalkyl chain, exhibits a molecular formula of C4H7FO and a molecular weight of 90.10 g/mol. It is a colorless liquid with a density of 0.925 g/cm³ and a boiling point of 98.2°C at 760 mmHg, and its flash point is 26.1°C.

Molecular Formula C4H7FO
Molecular Weight 90.1 g/mol
CAS No. 462-74-8
Cat. No. B3031540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobutanal
CAS462-74-8
Molecular FormulaC4H7FO
Molecular Weight90.1 g/mol
Structural Identifiers
SMILESC(CC=O)CF
InChIInChI=1S/C4H7FO/c5-3-1-2-4-6/h4H,1-3H2
InChIKeyFYLHRUFFEZANKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorobutanal (CAS 462-74-8): Physical and Chemical Baseline for Sourcing a Key Fluorinated Aldehyde


4-Fluorobutanal (CAS 462-74-8), a terminal aldehyde with a fluoroalkyl chain, exhibits a molecular formula of C4H7FO and a molecular weight of 90.10 g/mol . It is a colorless liquid with a density of 0.925 g/cm³ and a boiling point of 98.2°C at 760 mmHg, and its flash point is 26.1°C . Its refractive index is 1.349, and it has a vapor pressure of 40.4 mmHg at 25°C . The compound is known for its role as an intermediate in organic synthesis and its application in fluoroacetylating reactions .

Why In-Class Fluorinated Aldehydes Are Not Interchangeable: The Distinct Profile of 4-Fluorobutanal


Fluorinated aldehydes, such as 4-fluorobutanal, are not simple substitutes for one another. The position and nature of the halogen substituent profoundly alters reactivity, stability, and handling requirements [1]. A direct comparison with its chlorinated and brominated analogs (4-chlorobutanal and 4-bromobutanal) reveals that the choice of halogen significantly impacts boiling point, vapor pressure, and density, which in turn affects distillation, storage, and synthetic utility . Furthermore, the specific substitution pattern (e.g., fluoroalkyl vs. other halogenoalkyl chains) dictates the compound's behavior in nucleophilic addition and substitution reactions, making a simple substitution impractical without experimental validation .

Quantitative Differentiation of 4-Fluorobutanal Against Key Comparators: Evidence for Informed Sourcing


Boiling Point Comparison: 4-Fluorobutanal vs. 4-Chlorobutanal vs. 4-Bromobutanal

4-Fluorobutanal exhibits a significantly lower boiling point than its chlorinated and brominated analogs. At atmospheric pressure, 4-fluorobutanal boils at 98.2°C , while 4-chlorobutanal boils at 158.0°C and 4-bromobutanal boils at 177.0°C . This indicates a large difference in volatility, with 4-fluorobutanal being the most volatile.

Distillation Volatility Process Chemistry

Vapor Pressure Comparison: 4-Fluorobutanal vs. 4-Chlorobutanal vs. 4-Bromobutanal

4-Fluorobutanal has a vapor pressure of 40.4 mmHg at 25°C , which is substantially higher than that of 4-chlorobutanal (2.7 mmHg at 25°C) and 4-bromobutanal (1.1 mmHg at 25°C) . This indicates that 4-fluorobutanal is significantly more volatile under standard ambient conditions.

Handling Safety Storage Stability Volatility

Density Comparison: 4-Fluorobutanal vs. 4-Chlorobutanal vs. 4-Bromobutanal

The density of 4-fluorobutanal is 0.925 g/cm³ , which is lower than that of its halogenated analogs: 4-chlorobutanal (1.0 g/cm³) and 4-bromobutanal (1.4 g/cm³) . This reflects the significantly smaller atomic mass and van der Waals radius of fluorine compared to chlorine and bromine.

Process Engineering Material Handling Formulation

LogP Comparison: 4-Fluorobutanal vs. 4-Chlorobutanal vs. 4-Bromobutanal

The predicted octanol-water partition coefficient (LogP) for 4-fluorobutanal is 0.50 , which is lower than that of 4-chlorobutanal (LogP 0.83) and 4-bromobutanal (LogP 1.13) . This indicates that 4-fluorobutanal is less lipophilic (more hydrophilic) than its heavier halogen counterparts.

Lipophilicity Drug Design Partitioning

Practical Application Scenarios for 4-Fluorobutanal Based on Differential Performance


Fluoroalkylation Reagent for Pharmaceuticals

4-Fluorobutanal's specific reactivity as an aldehyde with a terminal fluoroalkyl chain makes it a valuable reagent for introducing fluorine into pharmaceutical candidates. Its lower LogP compared to brominated or chlorinated analogs may be advantageous for improving the aqueous solubility of drug-like molecules, a common challenge in medicinal chemistry. The compound has been cited in patent literature as a building block for synthesizing intermediates for statin drugs [1].

Model Compound for Mechanistic Studies in Mass Spectrometry

Due to its defined structure and the presence of a fluorine atom, 4-fluorobutanal is used as a model compound to investigate reaction mechanisms such as the McLafferty rearrangement in mass spectrometry [2]. The fluorine substitution allows for precise tracking and analysis of fragmentation patterns, providing insights not easily obtained with non-fluorinated aldehydes. The significant difference in boiling point and vapor pressure compared to other halogenated aldehydes may also simplify its introduction into the gas phase for analytical studies.

Synthesis of Specialty Fluorinated Intermediates

4-Fluorobutanal serves as a key building block for synthesizing more complex fluorinated compounds . Its unique combination of an electrophilic aldehyde and a nucleophilically susceptible terminal fluoroalkyl group enables versatile transformations. For example, it can be used to prepare 4-fluorobutanol via reduction [3], or other derivatives through nucleophilic addition or condensation reactions . Its lower density and higher volatility compared to bromo- and chloro- analogs can simplify workup and purification steps in laboratory-scale syntheses.

Biochemical Probing with Fluoroacetylating Agent

4-Fluorobutanal has documented use as a fluoroacetylating agent in biochemical research . While not a universal acylating agent, its specific reactivity allows for targeted modification of biomolecules. The choice of 4-fluorobutanal over other halogenated aldehydes for this purpose is likely tied to the unique size and electronic properties of the fluorine atom, which can lead to different adduct structures and subsequent biological effects. Its distinct physical properties may also offer handling advantages in specific assay conditions.

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